Ethyl 3-methylflavone-8-carboxylate
Overview
Description
It is a carboxylic ester derived from 3-methylflavone-8-carboxylic acid . This compound is notable for its diverse applications in pharmaceutical and chemical research.
Mechanism of Action
Target of Action
It’s structurally related to flavoxate , which is known to act as a muscarinic antagonist . Muscarinic receptors are a type of cholinergic receptor, playing key roles in the parasympathetic nervous system.
Biochemical Pathways
Muscarinic antagonists like flavoxate can affect various physiological processes, including smooth muscle contraction, heart rate, and glandular secretion .
Result of Action
Muscarinic antagonists like flavoxate are known to suppress spasms, especially in tubular organs like the stomach, intestine, or urinary bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methylflavone-8-carboxylate typically involves the esterification of 3-methylflavone-8-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylflavone-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-methylflavone-8-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Flavoxate: A closely related compound with similar chemical structure and pharmacological properties.
3-Methylflavone-8-carboxylic acid: The parent compound from which Ethyl 3-methylflavone-8-carboxylate is derived.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its ability to act as a muscarinic antagonist sets it apart from other flavone derivatives .
Properties
IUPAC Name |
ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-22-19(21)15-11-7-10-14-16(20)12(2)17(23-18(14)15)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGNMIIGIZYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189444 | |
Record name | Ethyl 3-methylflavone-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35888-94-9 | |
Record name | Ethyl 3-methylflavone-8-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methylflavone-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHD2OG108J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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